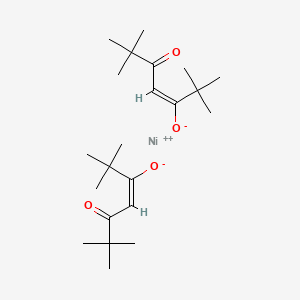

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of nickel(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the compound is produced in larger scales using similar methods but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent quality .

化学反应分析

Types of Reactions

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form nickel(III) complexes.

Reduction: It can be reduced to nickel(0) complexes using suitable reducing agents.

Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nickel(III) complexes, while reduction can produce nickel(0) complexes .

科学研究应用

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

作用机制

The mechanism by which nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate exerts its effects involves coordination with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, altering their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .

相似化合物的比较

Similar Compounds

- Nickel(II) acetylacetonate

- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

- Bis(1,5-cyclooctadiene)nickel(0)

Uniqueness

nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its high stability and specific reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of thermal stability and ease of handling .

属性

CAS 编号 |

14481-08-4 |

|---|---|

分子式 |

C22H40NiO4 |

分子量 |

427.2 g/mol |

IUPAC 名称 |

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;nickel |

InChI |

InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |

InChI 键 |

LTUQBPCIVSGVNZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ni+2] |

手性 SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ni] |

规范 SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ni] |

产品来源 |

United States |

Q1: What is the role of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) in the deposition of nickel-containing thin films?

A: BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II), often abbreviated as Ni(thd)2, serves as a crucial precursor in both chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films of nickel compounds. [, , ] These techniques are essential for fabricating various electrical, magnetic, and optical devices that rely on precisely controlled thin layers. []

Q2: How is BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) used to deposit metastable nickel nitride (Ni3N)?

A: Researchers have developed a CVD method using Ni(thd)2 and ammonia to deposit Ni3N. [, , ] The process relies on surface reactions, with the growth rate being highly sensitive to ammonia partial pressure. This suggests that adsorbed -NHx species are key to film growth. [, , ]

Q3: Can you elaborate on the challenges and solutions in using Ni(thd)2 for depositing multilayered structures like Ni3N/NiO?

A: Creating multilayered structures with Ni3N and nickel oxide (NiO) using Ni(thd)2 requires careful control over oxygen and hydrogen activity. Traditional CVD and ALD methods often employ high activities of these elements, which can lead to unwanted oxidation or reduction of the underlying layer. Researchers have successfully produced well-defined Ni3N/NiO multilayers by employing growth processes with low oxygen and hydrogen activities, ensuring the integrity of each layer. [, , ]

Q4: Are there alternative deposition pathways for nickel that avoid using hydrogen, and how does Ni3N play a role?

A: Yes, a novel method utilizes the controlled decomposition of metastable Ni3N to deposit nickel without requiring hydrogen in the vapor phase. This decomposition, achievable through post-annealing, offers a hydrogen-free pathway for nickel deposition. The environment during annealing significantly influences the decomposition mechanism of Ni3N, ultimately affecting the ordering of the resulting nickel films. [, , ]

Q5: Beyond thin film deposition, what other applications utilize BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)?

A: Ni(thd)2 has demonstrated its versatility by acting as a catalyst precursor in organic synthesis. Specifically, it effectively catalyzes alkene hydrosilylation reactions in the presence of a reducing agent like sodium triethylborohydride (NaBHEt3). This catalytic system exhibits high activity and selectivity, proving valuable in various organic transformations, including those involving industrially relevant siloxy-, amino-, and epoxy-substituted alkenes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)

![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)